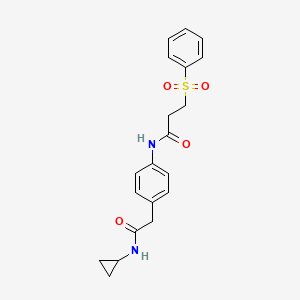
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonylurea drugs that are commonly used in the treatment of diabetes. However, this compound has been found to possess unique properties that make it a promising candidate for various other applications.
Aplicaciones Científicas De Investigación
Cyclization and Synthesis Techniques : Research by Yang et al. (2015) explores the oxidative cyclization of phenyl propiolates, highlighting a method that can potentially involve compounds like N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide. This process is crucial for generating coumarin derivatives, which are significant in various chemical and pharmaceutical applications.
Synthesis of Functionalized Cyclopropanes : Tanaka et al. (1987) present a method for synthesizing functionalized cyclopropanes, involving compounds similar to this compound (Tanaka, Minami, & Kaji, 1987). This research is vital in medicinal chemistry for creating compounds with specific pharmacological properties.
Cytotoxicity Evaluation : Apostol et al. (2019) conducted studies on new heterocyclic compounds containing a 4-(phenylsulfonyl)phenyl moiety, which is structurally related to the compound . This research evaluates the cytotoxic effects of these compounds, which is important in drug development and toxicity assessment (Apostol et al., 2019).
Inhibitor Research : Buerger et al. (2001) discuss a nonnucleoside inhibitor targeting cytomegalovirus DNA maturation, which shares structural similarities with this compound. This research is significant for understanding the inhibition mechanisms of complex viruses (Buerger et al., 2001).
Drug Discovery and Design : Chawner, Cases-Thomas, & Bull (2017) report on the synthesis of cyclopropane-containing lead-like compounds, including structures related to this compound. This is crucial in the development of new drugs and exploration of chemical space in drug discovery (Chawner et al., 2017).
Antibacterial and Antifungal Activities : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, akin to the compound , and evaluated their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Darwish et al., 2014).
Herbicidal Activity Analysis : Omokawa et al. (1985) explored the herbicidal activities of α-phenylsulfonyl alkanamides, related to this compound. They found significant activity against paddy weeds, indicating potential agricultural applications (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Enzyme Interaction Studies : Llamas et al. (1986) utilized N-Ethyl-5-phenylisoxazolium 3 - sulfonate in investigating nucleophilic side chains of proteins. This research provides insights into enzyme interactions and functionalities, relevant to compounds like this compound (Llamas, Owens, Blakeley, & Zerner, 1986).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-19(12-13-27(25,26)18-4-2-1-3-5-18)21-16-8-6-15(7-9-16)14-20(24)22-17-10-11-17/h1-9,17H,10-14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKLZUURSZKVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)
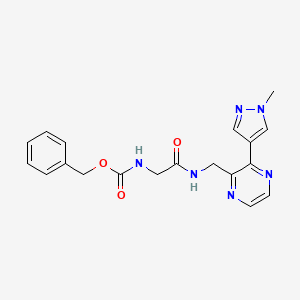
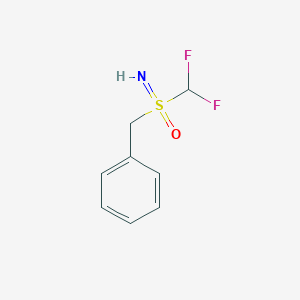
![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)
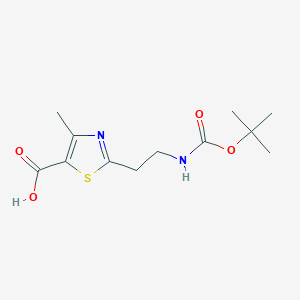
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)
amino}methyl)aniline](/img/structure/B2863194.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)
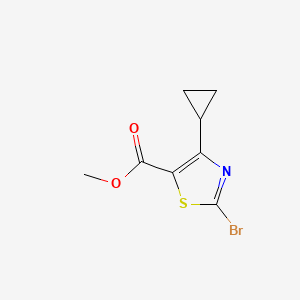
![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)
![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)
